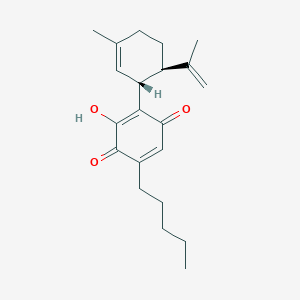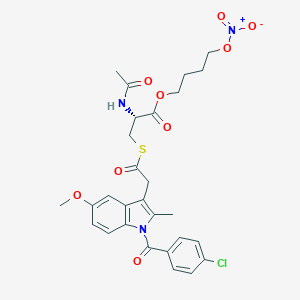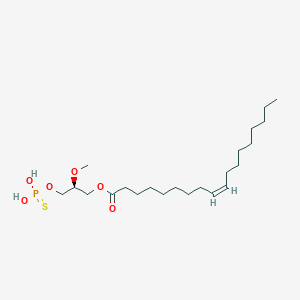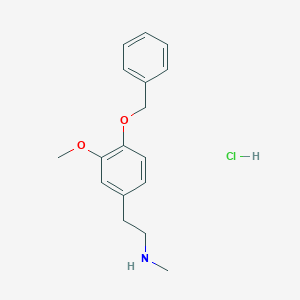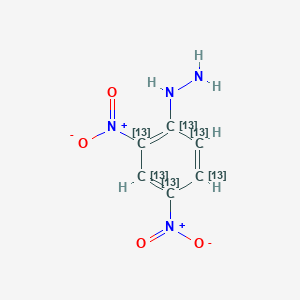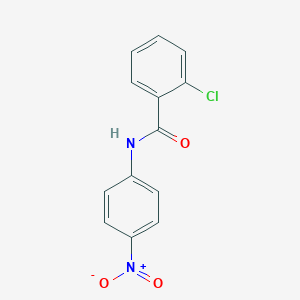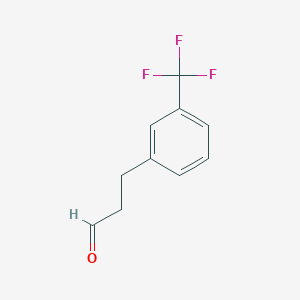
(R)-O-去甲萘普生
描述
®-O-Desmethyl Naproxen is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the removal of the methoxy group from the parent Naproxen molecule, resulting in a hydroxyl group at the same position. It retains the anti-inflammatory and analgesic properties of Naproxen but exhibits unique pharmacokinetic and pharmacodynamic profiles.
科学研究应用
®-O-Desmethyl Naproxen has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Target of Action
®-O-Desmethyl Naproxen, a derivative of Naproxen, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
®-O-Desmethyl Naproxen acts as a non-selective COX inhibitor . It works by reversibly inhibiting both COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by ®-O-Desmethyl Naproxen is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .
Pharmacokinetics
The pharmacokinetics of ®-O-Desmethyl Naproxen is similar to that of Naproxen. Naproxen is well-absorbed orally, with a bioavailability of 95% . It binds extensively to plasma albumin, and its plasma concentration is linearly proportional to the dose for oral doses up to 500 mg . It is metabolized in the liver to 6-O-desmethylnaproxen, which is then excreted in the urine . The elimination half-life of Naproxen is approximately 12-17 hours .
Result of Action
The primary result of ®-O-Desmethyl Naproxen’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, it effectively manages acute pain as well as pain related to rheumatic diseases .
Action Environment
Naproxen has been detected in various types of water, including drinking water and groundwater . Although the concentrations are low, long-term exposure to Naproxen can have adverse effects on non-target organisms, especially when mixed with other drugs . The biological decomposition of Naproxen is performed by fungi, algae, and bacteria . The only well-described pathway for its complete degradation is the degradation of naproxen by bacillus thuringiensis b1(2015b) .
生化分析
Biochemical Properties
®-O-Desmethyl Naproxen, similar to Naproxen, is likely to interact with various enzymes, proteins, and other biomolecules. Naproxen is known to inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, chemicals produced by the body that cause inflammation .
Cellular Effects
The cellular effects of ®-O-Desmethyl Naproxen are expected to be similar to those of Naproxen. Naproxen has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to inhibit TRPM7 channels in T lymphocytes . In human fibroblasts, Naproxen photosensitization induced by UVA led to a drastic reduction of cell viability .
Molecular Mechanism
The molecular mechanism of action of ®-O-Desmethyl Naproxen is likely to be similar to that of Naproxen. Naproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes as a non-selective coxib . This inhibition reduces the production of prostaglandins, thereby exerting its anti-inflammatory action .
Temporal Effects in Laboratory Settings
Studies on Naproxen have shown that it has a half-life of 12–17 hours in adults . This suggests that the effects of ®-O-Desmethyl Naproxen may also persist for a significant duration.
Dosage Effects in Animal Models
The dosage effects of ®-O-Desmethyl Naproxen in animal models have not been specifically studied. Studies on Naproxen have shown that it has analgesic and anti-inflammatory effects in various animal models .
Metabolic Pathways
Naproxen is known to be metabolized by the liver to inactive metabolites . It’s plausible that ®-O-Desmethyl Naproxen undergoes similar metabolic processes.
Transport and Distribution
Naproxen is known to bind extensively to plasma albumin, suggesting that it may be distributed throughout the body via the bloodstream .
Subcellular Localization
The subcellular localization of ®-O-Desmethyl Naproxen is not well-documented. Given its likely similarity to Naproxen, it may be expected to localize in areas where its target enzymes, COX-1 and COX-2, are found. These enzymes are typically found in the endoplasmic reticulum and nuclear envelope .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-O-Desmethyl Naproxen typically involves the demethylation of Naproxen. One common method is the use of boron tribromide (BBr3) in dichloromethane (CH2Cl2) at low temperatures. The reaction proceeds as follows:
- Dissolve Naproxen in dichloromethane.
- Add boron tribromide dropwise while maintaining the temperature at -78°C.
- Allow the reaction to proceed for several hours.
- Quench the reaction with methanol and extract the product.
Industrial Production Methods: Industrial production of ®-O-Desmethyl Naproxen may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic processes. These methods aim to maximize yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions: ®-O-Desmethyl Naproxen undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of a chloride derivative.
相似化合物的比较
Naproxen: The parent compound, widely used as an NSAID.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with a similar mechanism of action.
Uniqueness: ®-O-Desmethyl Naproxen is unique due to the presence of a hydroxyl group instead of a methoxy group, which can influence its pharmacokinetic properties and metabolic pathways. This structural difference may result in variations in its efficacy, side effects, and overall therapeutic profile compared to other NSAIDs.
属性
IUPAC Name |
(2R)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
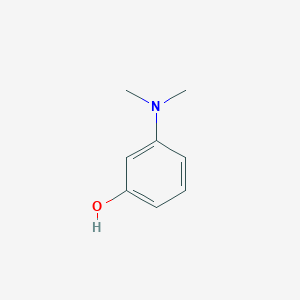
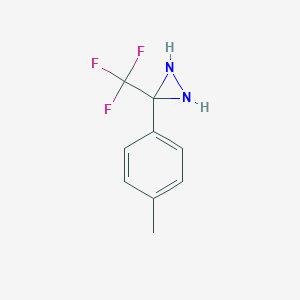

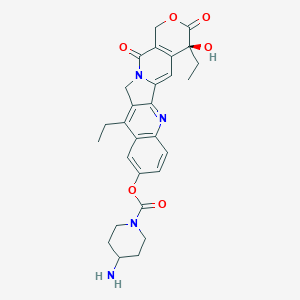
![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)

